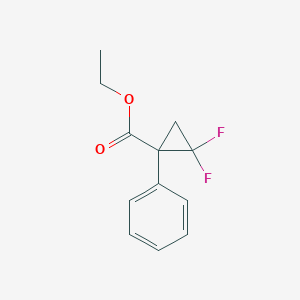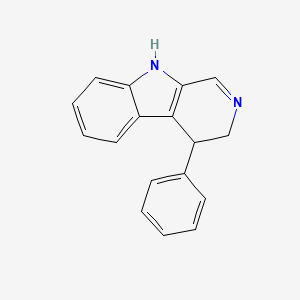
4-Phenyl-4,9-dihydro-3H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-4,9-dihydro-3H-beta-carboline is a compound belonging to the beta-carboline family, which is a class of heterocyclic compounds known for their diverse biological activities. These compounds are characterized by a tricyclic structure that includes a pyridine-fused indole framework .
Preparation Methods
The synthesis of 4-Phenyl-4,9-dihydro-3H-beta-carboline can be achieved through various methods. One common synthetic route involves the Bischler-Napieralski reaction on beta-phenyltryptamine . This reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. Another method involves the thermolysis of substituted 4-aryl-3-azidopyridines . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Phenyl-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Phenyl-4,9-dihydro-3H-beta-carboline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenyl-4,9-dihydro-3H-beta-carboline involves its interaction with various molecular targets. It can intercalate into DNA, affecting gene expression and cellular processes . Additionally, it may inhibit specific enzymes, such as tyrosine kinases, which play a role in signal transduction pathways .
Comparison with Similar Compounds
4-Phenyl-4,9-dihydro-3H-beta-carboline can be compared with other beta-carboline derivatives such as harmane, harmine, and harmaline . These compounds share a similar tricyclic structure but differ in their degree of saturation and functional groups. For example, harmine is known for its ability to inhibit the enzyme monoamine oxidase, while harmaline has hallucinogenic properties . The unique structural features of this compound contribute to its distinct biological activities and applications.
Properties
CAS No. |
203394-24-5 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-phenyl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H14N2/c1-2-6-12(7-3-1)14-10-18-11-16-17(14)13-8-4-5-9-15(13)19-16/h1-9,11,14,19H,10H2 |
InChI Key |
BWYMDVGOFWJYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=N1)NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


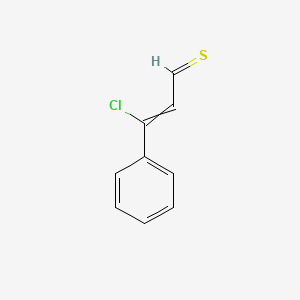
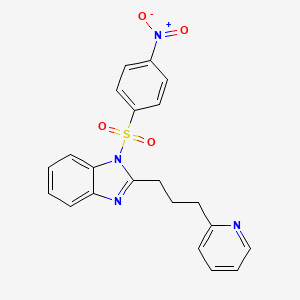
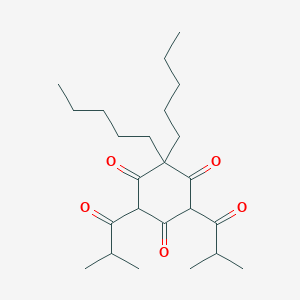
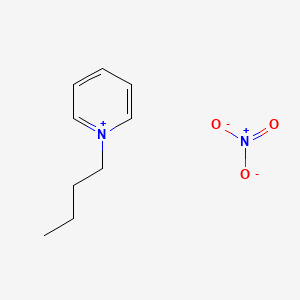
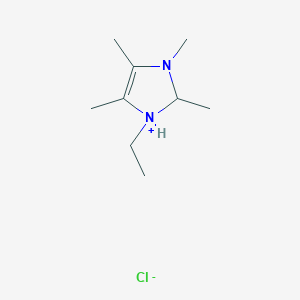
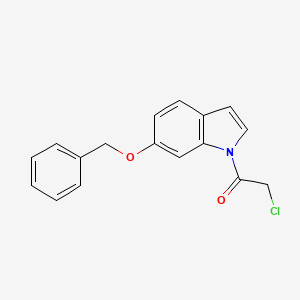
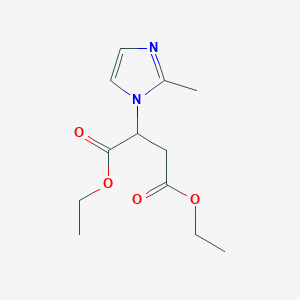

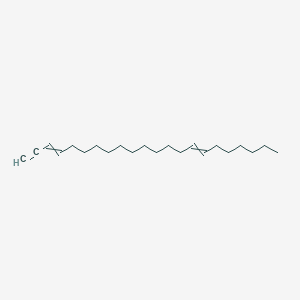
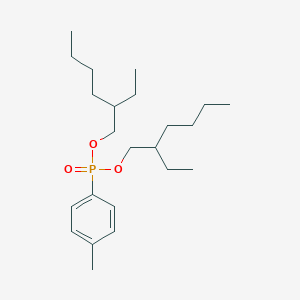
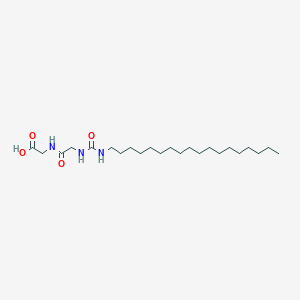
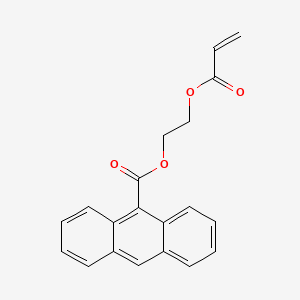
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
